molecular formula C6H6F3N3O2 B2711554 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1245772-08-0

3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No. B2711554
CAS RN: 1245772-08-0
M. Wt: 209.128
InChI Key: KFFATVDPKIIPFY-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole, also known as TFP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. TFP is a pyrazole derivative that contains a trifluoroethyl group, which makes it highly lipophilic and capable of crossing biological membranes easily. In

Mechanism of Action

3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole acts as an inhibitor of various enzymes and proteins by binding to their active site or allosteric site. It can also modulate the activity of ion channels by altering their gating properties. This compound's lipophilic nature allows it to penetrate cell membranes and interact with intracellular targets.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can modulate cell signaling pathways, induce apoptosis, and inhibit cell proliferation. This compound has also been shown to have anti-inflammatory and analgesic properties. In addition, this compound has been used as a neuroprotective agent in several studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments is its high lipophilicity, which allows it to easily cross biological membranes and interact with intracellular targets. This compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which can affect experimental outcomes. Careful consideration must be taken when designing experiments using this compound to ensure that the concentrations used are not toxic to cells or organisms.
List of

Future Directions

1. Further exploration of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole's potential as a neuroprotective agent.
2. Development of new this compound derivatives with improved specificity and efficacy.
3. Investigation of this compound's role in modulating ion channel activity.
4. Study of this compound's effect on various signaling pathways in different cell types.
5. Examination of this compound's potential as an anti-inflammatory and analgesic agent.
6. Investigation of this compound's potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
7. Development of new techniques to monitor this compound's interaction with biological targets in real-time.
8. Investigation of this compound's potential as a tool for studying protein-protein interactions and protein conformational changes.
9. Study of the pharmacokinetics and pharmacodynamics of this compound in vivo.
10. Investigation of the potential toxicity of this compound and its derivatives in different cell types and organisms.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It has been extensively used as a tool to study the function of various proteins and enzymes, and its lipophilic nature allows it to easily cross biological membranes and interact with intracellular targets. This compound has a wide range of biochemical and physiological effects, and its potential as a therapeutic agent for various diseases is currently being investigated. Further research is needed to fully understand the mechanism of action of this compound and its potential as a tool for studying biological systems.

Synthesis Methods

3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole can be synthesized by reacting 3-methyl-4-nitropyrazole with 2,2,2-trifluoroethylamine in the presence of a base. The reaction takes place under mild conditions and yields this compound as a yellow crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been extensively used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to interact with a wide range of biological targets, including kinases, phosphatases, and ion channels. This compound is also commonly used as a fluorescent probe to monitor protein-protein interactions and protein conformational changes.

properties

IUPAC Name

3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O2/c1-4-5(12(13)14)2-11(10-4)3-6(7,8)9/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFATVDPKIIPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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